5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of functional groups, including a brominated furan ring, a morpholine moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione core via a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the diazinane trione core.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological or chemical properties.
Scientific Research Applications
5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The brominated furan ring and morpholine moiety may interact with enzymes or receptors, modulating their activity. The diazinane trione core can form hydrogen bonds or other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE: Similar structure but with a methoxyphenyl group instead of diphenyl.
5,6-DIHYDRO-3-(4-MORPHOLINYL)-1-[4-(2-OXO-1-PIPERIDINYL)PHENYL]-2(1H)-PYRIDINONE: Contains a morpholine moiety and a pyridinone core.
Uniqueness
The uniqueness of 5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated furan ring, morpholine moiety, and diazinane trione core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20BrN3O5 |
---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H20BrN3O5/c26-21-16-19(34-24(21)27-11-13-33-14-12-27)15-20-22(30)28(17-7-3-1-4-8-17)25(32)29(23(20)31)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
PXGXACPFWHTFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.